3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
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Description
3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a useful research compound. Its molecular formula is C19H18F3N3OS and its molecular weight is 393.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research on derivatives similar to the compound shows significant efforts in synthesizing novel structures for various biological activities. Studies involving the synthesis of furan and piperazine-containing derivatives have shown the importance of these moieties in enhancing biological activity, including antidepressant and anxiolytic effects (J. Kumar et al., 2017; Baolei Wang et al., 2015).
Biological Activity
- Novel furan/thiophene and piperazine-containing derivatives have been synthesized and shown significant in vitro and in vivo fungicidal activity against several test plant fungi. Compounds with trifluoromethyl groups exhibited superior activity, highlighting the potential of such compounds in agricultural applications (Baolei Wang et al., 2015).
- A series of 1,4-disubstituted 1,2,3-triazole derivatives, sharing structural similarities, demonstrated moderate to good antimicrobial activities against tested bacterial and fungal strains, indicating their potential as antimicrobial agents (Rahul P. Jadhav et al., 2017).
Potential Pharmaceutical Applications
- The chemical framework and functional groups of such compounds suggest their utility in designing molecules with desired biological activities, such as antimicrobial, antifungal, or even anti-inflammatory properties. For example, the synthesis and pharmacological evaluation of furan and piperazine derivatives have led to compounds with notable antidepressant and antianxiety activities (J. Kumar et al., 2017).
Properties
IUPAC Name |
3-[4-[5-[3-(trifluoromethyl)phenyl]furan-2-carbothioyl]piperazin-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS/c20-19(21,22)15-4-1-3-14(13-15)16-5-6-17(26-16)18(27)25-11-9-24(10-12-25)8-2-7-23/h1,3-6,13H,2,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOKKXOGWBHZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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